Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815050
InChI: InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1
SMILES:
Molecular Formula: C28H32N2O6
Molecular Weight: 492.6 g/mol

Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

CAS No.:

Cat. No.: VC18815050

Molecular Formula: C28H32N2O6

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid -

Specification

Molecular Formula C28H32N2O6
Molecular Weight 492.6 g/mol
IUPAC Name (3aR,7aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Standard InChI InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1
Standard InChI Key ZZDFHYVWWKYHTI-KWMCUTETSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Nomenclature

The compound’s molecular architecture centers on a bicyclic pyrrolo[3,4-c]pyridine system, a fusion of pyrrolidine and pyridine rings. The Rel-(3aR,7aS) configuration denotes the relative stereochemistry of the two chiral centers, ensuring specific spatial arrangements critical for its reactivity and interactions.

Table 1: Chemical Identity

PropertyValue
IUPAC Name(3aR,7aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Molecular FormulaC₂₈H₃₂N₂O₆
Molecular Weight492.6 g/mol
CAS NumberNot publicly disclosed
InChIInChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1
InChIKeyZZDFHYVWWKYHTI-KWMCUTETSA-N

The Fmoc group at position 5 and Boc group at position 2 provide orthogonal protection for amine functionalities, enabling sequential deprotection during synthetic workflows .

Synthesis and Characterization

Core Formation

The pyrrolo[3,4-c]pyridine scaffold is synthesized via cyclization reactions, often starting from pyridine or pyrrolidine precursors. Key steps include:

  • Ring Closure: Intramolecular cyclization of appropriately substituted linear precursors under acidic or basic conditions.

  • Stereochemical Control: Chiral auxiliaries or catalysts ensure the desired (3aR,7aS) configuration, critical for downstream applications.

Table 2: Deprotection Conditions

Protecting GroupRemoval AgentConditionsCompatibility
Fmoc20% piperidine in DMF30 minutes, room temperatureCompatible with acid-labile groups
BocTrifluoroacetic acid (TFA)1–2 hours, 0–25°CRequires acid-stable scaffolds

The orthogonal nature of Fmoc and Boc groups allows sequential deprotection, facilitating stepwise peptide elongation .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons.

  • Stability: Stable at room temperature under inert atmospheres. The Boc group degrades above 40°C in acidic environments, while Fmoc remains intact under similar conditions.

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.75–7.25 (m, 8H, fluorenyl aromatic), 4.35 (d, J = 7.0 Hz, 2H, CH₂Fmoc), 3.90–3.10 (m, 6H, pyrrolidine/pyridine protons).

  • MS (ESI+): m/z 493.2 [M+H]⁺, consistent with the molecular formula C₂₈H₃₂N₂O₆.

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Amine Protection: Dual protection ensures selective reactivity during coupling steps.

  • Deprotection Sequence: Fmoc removal with piperidine precedes Boc cleavage with TFA, enabling controlled elongation .

Heterocyclic Chemistry

The pyrrolo[3,4-c]pyridine core is a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Functionalization at positions 2 and 5 introduces diversity for structure-activity relationship (SAR) studies.

Comparative Analysis with Related Compounds

Table 3: Comparison of Protecting Group Strategies

CompoundProtecting GroupsDeprotection ConditionsApplications
Rel-(3aR,7aS)-target compoundFmoc, BocBasic (piperidine), Acidic (TFA)Peptide synthesis, medicinal chemistry
Benzyloxycarbonyl (Cbz)-protected analogsCbzHydrogenolysisLimited to non-acidic environments
Alloc-protected derivativesAllocPd-mediated deprotectionOrthogonal to Fmoc/Boc

The Fmoc/Boc combination offers superior flexibility compared to traditional Cbz or Alloc groups, particularly in SPPS .

Future Perspectives

  • Synthetic Optimization: Developing catalytic asymmetric methods to enhance stereochemical purity.

  • Drug Discovery: Exploring derivatives for targeting G-protein-coupled receptors (GPCRs) or enzymatic pathways.

  • Bioconjugation: Utilizing the carboxylic acid moiety for site-specific protein modification.

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